![molecular formula C12H23NO3 B3370235 tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate CAS No. 347184-89-8](/img/structure/B3370235.png)
tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate
Overview
Description
tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate (CAS: 239074-29-4) is a carbamate-protected cyclohexane derivative with a hydroxymethyl substituent at the 3-position of the cyclohexyl ring. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . This compound is widely utilized in organic synthesis as a protected intermediate, particularly in pharmaceutical research, due to its stability and versatility in multi-step reactions. Key physicochemical properties include:
- LogP (octanol-water partition coefficient): 1.52 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 58.6 Ų (suggesting moderate polarity)
- H-bond donors/acceptors: 2/3, influencing solubility and interaction with biological targets .
Its synthesis typically involves carbamate protection of a cyclohexanol derivative followed by functionalization at the hydroxymethyl position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(hydroxymethyl)cyclohexyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Azide derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate serves as an important intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance bioactivity and specificity towards biological targets.
Therapeutic Potential
Research indicates that this compound may be utilized in developing novel therapeutic agents, especially in pain management and anti-inflammatory treatments. Its role as a peripheral cannabinoid receptor modulator has been highlighted, suggesting potential applications in treating chronic pain conditions through selective inhibition of fatty acid amide hydrolase (FAAH) .
Agrochemical Applications
Enhancement of Pesticides and Herbicides
In the agricultural sector, this compound is employed to formulate agrochemicals. It improves the stability and absorption of pesticides and herbicides in plants, thereby enhancing their efficacy. This application is critical for developing more effective agricultural practices that minimize chemical usage while maximizing crop protection .
Polymer Chemistry
Modification of Polymer Properties
This compound acts as a modifier in polymer formulations, contributing to enhanced mechanical properties and thermal stability in plastics. Its incorporation into polymer matrices allows for the production of durable materials suitable for various industrial applications. The compound's ability to improve the performance characteristics of polymers makes it valuable in material science research .
Cosmetic Formulations
Skin Absorption and Moisturizing Effects
In cosmetic applications, this compound is explored for its potential to enhance skin absorption and provide moisturizing effects. Its properties make it suitable for use in skincare products aimed at improving hydration and overall skin texture .
Research Applications
Biochemical Studies
Academically, this compound is utilized in research exploring the interactions of carbamates with biological systems. It aids in understanding enzyme mechanisms and protein-ligand interactions, providing insights into drug design and environmental impact assessments .
Data Table: Summary of Applications
Field | Application |
---|---|
Pharmaceuticals | Key intermediate for drug synthesis; potential therapeutic agent for pain management |
Agrochemicals | Enhances efficacy of pesticides and herbicides; improves stability and absorption |
Polymer Chemistry | Modifier for polymers; enhances mechanical properties and thermal stability |
Cosmetics | Improves skin absorption; moisturizing effects in skincare formulations |
Biochemical Research | Studies enzyme mechanisms; explores protein-ligand interactions |
Case Studies
-
Pharmaceutical Development Case Study
A study on the synthesis of novel FAAH inhibitors demonstrated that modifications to the carbamate structure could lead to compounds with enhanced peripheral distribution and reduced central nervous system penetration, making them suitable candidates for chronic pain treatment without central side effects . -
Agrochemical Efficacy Study
Research on the formulation of herbicides incorporating this compound showed a significant increase in herbicide efficacy when compared to traditional formulations, leading to reduced application rates while maintaining effectiveness . -
Polymer Modification Study
Investigations into polymer blends containing this carbamate revealed improved tensile strength and thermal resistance, highlighting its potential use in developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing the active agent upon enzymatic cleavage of the carbamate group. This activation process allows for targeted delivery of the active compound to specific tissues or cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to carbamate derivatives with modifications in substituent position, functional groups, and ring size. Key examples include:
Key Observations:
- Ring Size: Cyclobutyl and cyclopentyl analogs (e.g., 1363382-14-2, 847416-99-3) exhibit lower molecular weights and altered LogP values due to reduced ring strain and smaller size .
- Functional Groups: Replacement of hydroxymethyl with oxo (e.g., 847416-99-3) increases electrophilicity, making the compound more reactive in nucleophilic additions .
Physicochemical and Pharmacokinetic Properties
A comparison of drug-like properties reveals critical trends:
Analysis:
- The hydroxymethyl group in the target compound slightly increases LogP compared to the 3-hydroxy analog, balancing lipophilicity and solubility.
- All compounds show low blood-brain barrier (BBB) permeability, limiting CNS applications but reducing off-target effects .
Biological Activity
tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H23N1O2, with a molecular weight of approximately 227.33 g/mol. The compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with a hydroxymethyl group and a carbamate functional group. These groups enable the compound to engage in various interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release an active amine derivative, which can modulate enzyme activity or receptor function. This modulation can lead to various biological effects, including inhibition of enzymatic activity and alteration of signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The presence of hydroxymethyl and carbamate groups allows for diverse interactions that can modulate enzymatic activity. For instance, studies have shown that compounds with similar structures can inhibit serine hydrolases and other enzymes critical in metabolic pathways .
- Neuroprotective Effects : In vitro studies suggest that related compounds may exert protective effects against neurodegenerative conditions by reducing inflammatory markers such as TNF-α and free radicals, indicating a potential role in Alzheimer's disease treatment .
- Anticancer Potential : The compound's ability to interact with receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR), positions it as a candidate for cancer therapeutics. Inhibitors targeting EGFR have shown promise in treating various cancers, including non-small cell lung cancer .
Case Studies
- Neuroprotection : A study demonstrated that related carbamate compounds exhibited protective effects on astrocytes against amyloid-beta toxicity, suggesting potential applications in Alzheimer's disease treatment .
- Cancer Therapeutics : Research has indicated that compounds structurally similar to this compound can inhibit EGFR T790M mutations, which are associated with resistance to existing therapies in lung cancer patients. This highlights the importance of developing new inhibitors to overcome resistance mechanisms .
Summary of Key Findings
Biological Activity | Description |
---|---|
Enzyme Inhibition | Modulates activity of serine hydrolases and other enzymes |
Neuroprotective Effects | Reduces inflammatory markers; potential role in Alzheimer's treatment |
Anticancer Potential | Inhibits EGFR; relevant for treating various cancers |
Q & A
Q. What are the standard synthetic routes for tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate and its intermediates?
Basic Research Focus
The compound is typically synthesized via multi-step reactions involving carbamate protection, nucleophilic substitution, and reduction. For example:
- Step 1 : React tert-butyl ((1-aminocyclohexyl)methyl)carbamate with 2,4-dichloro-5-nitropyrimidine in THF/NaHCO₃ to form a nitro intermediate .
- Step 2 : Reduce the nitro group using Fe/NH₄Cl in EtOH to yield an amino derivative .
- Step 3 : Introduce functional groups (e.g., oxoacetate) via coupling reactions .
Purification is achieved through column chromatography, with yields monitored via mass spectrometry (MS) .
Q. How can reaction conditions be optimized to improve yields in tert-Butyl carbamate intermediate synthesis?
Advanced Research Focus
Key variables include:
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP enhance coupling efficiency in aryl amination steps .
- Solvent systems : Polar aprotic solvents (e.g., NMP) at 100°C promote cyclization reactions .
- Base choice : NaHCO₃ is standard, but K₂CO₃ or Et₃N may improve selectivity in acidic conditions .
Controlled experiments (e.g., varying equivalents of Fe powder in reductions) can resolve yield inconsistencies .
Q. What analytical methods validate the structural integrity of this compound?
Basic Research Focus
- Mass Spectrometry (MS) : ESI+ confirms molecular ion peaks (e.g., m/z 386 [M+H]⁺ for intermediates) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .
- NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., trans-4-hydroxymethyl configuration) .
Q. How to resolve contradictions in reported reaction conditions for similar carbamate syntheses?
Advanced Research Focus
Discrepancies (e.g., NaHCO₃ vs. LHMDS in amination) arise from substrate sensitivity. Systematic approaches include:
- Mechanistic studies : Probe intermediates via in situ IR or LC-MS to identify rate-limiting steps.
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and catalyst loading .
- Cross-validation : Compare yields from alternative routes (e.g., Fe reduction vs. catalytic hydrogenation) .
Q. What purification strategies are effective for tert-Butyl carbamate derivatives?
Basic Research Focus
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates polar intermediates .
- Recrystallization : Use EtOH/H₂O mixtures for high-purity crystalline products .
- Acid-Base Extraction : Remove unreacted amines or acids via pH-selective partitioning .
Q. What strategies evaluate the bioactivity of tert-Butyl carbamate derivatives?
Advanced Research Focus
- Molecular Docking : Predict binding affinity to targets like kinases or GPCRs based on bicyclic/heteroaryl motifs .
- Enzymatic Assays : Test inhibition of disease-relevant enzymes (e.g., proteases) using fluorogenic substrates .
- SAR Studies : Modify substituents (e.g., piperazine in ) to correlate structure with activity .
Q. How does stereochemistry impact the synthesis and properties of this compound?
Advanced Research Focus
- Stereoselective Synthesis : Chiral catalysts (e.g., (R)-BINAP) control cyclohexyl stereochemistry, critical for bioactivity .
- Stability : Trans isomers (e.g., trans-4-hydroxymethyl) exhibit higher thermal stability than cis counterparts .
- Analytical Challenges : Use chiral HPLC or NOESY to resolve stereoisomers .
Q. What safety protocols are recommended for handling tert-Butyl carbamates?
Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., THF, EtOAc) .
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
Q. What reaction mechanisms underpin tert-Butyl carbamate intermediate formation?
Advanced Research Focus
- Nucleophilic Aromatic Substitution : Pyrimidine chlorides react with cyclohexylamines via SNAr, facilitated by electron-withdrawing nitro groups .
- Reductive Amination : Fe-mediated reduction of nitro intermediates proceeds through nitroso and hydroxylamine intermediates .
- Cyclization : Intramolecular amidation in NMP forms bicyclic structures via thermal activation .
Q. How should this compound be stored for long-term stability?
Basic Research Focus
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber glass .
- Moisture Control : Add molecular sieves to avoid carbamate degradation .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347184-89-8 | |
Record name | tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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